2-chloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzenesulfonamide
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Overview
Description
2-chloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, features a chloro group, a hydroxyethyl group, and a naphthyl group attached to a benzenesulfonamide core, making it a molecule of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzenesulfonyl chloride and 2-hydroxy-2-(naphthalen-1-yl)ethylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of 2-hydroxy-2-(naphthalen-1-yl)ethylamine attacks the sulfonyl chloride, leading to the formation of the sulfonamide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and solvents.
Automated Systems: Employing automated systems for precise control of reaction conditions, such as temperature, pressure, and reaction time.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Purification: Using industrial-scale purification methods like distillation, crystallization, and high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a suitable solvent (e.g., ethanol).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
2-chloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways, leading to the disruption of cellular processes.
Receptor Binding: Binding to specific receptors on the cell surface or within the cell, modulating signal transduction pathways.
DNA Interaction: Interacting with DNA, leading to the inhibition of DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2-hydroxyethyl)benzenesulfonamide: Lacks the naphthyl group, making it less hydrophobic and potentially less biologically active.
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzenesulfonamide: Lacks the chloro group, which may affect its reactivity and biological activity.
2-chloro-N-(2-hydroxy-2-(phenyl)ethyl)benzenesulfonamide: Contains a phenyl group instead of a naphthyl group, which may alter its chemical and biological properties.
Uniqueness
2-chloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzenesulfonamide is unique due to the presence of both the chloro and naphthyl groups, which contribute to its distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2-chloro-N-(2-hydroxy-2-naphthalen-1-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3S/c19-16-10-3-4-11-18(16)24(22,23)20-12-17(21)15-9-5-7-13-6-1-2-8-14(13)15/h1-11,17,20-21H,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOULMLSTCVMSPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CNS(=O)(=O)C3=CC=CC=C3Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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